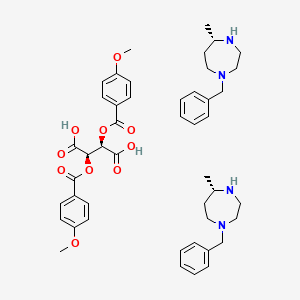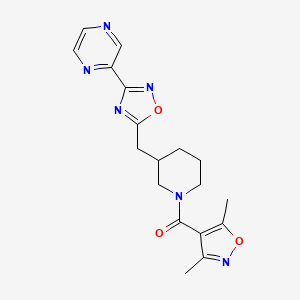![molecular formula C22H20N2O4S B2386403 (E)-3,4,5-trimetoxibenzoil-N-(3-metilnafto[2,1-d]tiazol-2(3H)-ilideno)benzamida CAS No. 441290-83-1](/img/structure/B2386403.png)
(E)-3,4,5-trimetoxibenzoil-N-(3-metilnafto[2,1-d]tiazol-2(3H)-ilideno)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a naphthothiazole moiety
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, (E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is investigated for its potential as a drug candidate. Its ability to modulate specific molecular pathways makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties can be harnessed to create new materials with desirable characteristics, such as enhanced stability or specific reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthothiazole intermediate, which is then coupled with the benzamide derivative. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of (E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes and providing therapeutic benefits.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-trimethoxybenzamide: Lacks the naphthothiazole moiety.
Naphtho[2,1-d]thiazole derivatives: May lack the benzamide core or methoxy substitutions.
Uniqueness
(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is unique due to the combination of its structural features. The presence of both the benzamide core and the naphthothiazole moiety, along with the methoxy substitutions, provides a distinct set of chemical and biological properties that are not found in similar compounds.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-24-16-10-9-13-7-5-6-8-15(13)20(16)29-22(24)23-21(25)14-11-17(26-2)19(28-4)18(12-14)27-3/h5-12H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOQQVJUAZLHIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2386332.png)
![10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2386333.png)


![1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2386337.png)
![N-(1-cyanocyclohexyl)-2-{[1-ethyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2386338.png)


